3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10099008
InChI: InChI=1S/C18H17BrN6O/c19-15-5-2-1-4-14(15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-3-8-20-25/h1-9H,10-13H2
SMILES: C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4Br
Molecular Formula: C18H17BrN6O
Molecular Weight: 413.3 g/mol

3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

CAS No.:

Cat. No.: VC10099008

Molecular Formula: C18H17BrN6O

Molecular Weight: 413.3 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine -

Specification

Molecular Formula C18H17BrN6O
Molecular Weight 413.3 g/mol
IUPAC Name (2-bromophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C18H17BrN6O/c19-15-5-2-1-4-14(15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-3-8-20-25/h1-9H,10-13H2
Standard InChI Key AGYYVQQZFXKSFH-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4Br
Canonical SMILES C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4Br

Introduction

Structural Characteristics and Molecular Properties

3-[4-(2-Bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (molecular formula: C₁₉H₁₇BrN₆O) features a pyridazine core substituted at the 3-position with a piperazine ring bearing a 2-bromobenzoyl group and at the 6-position with a pyrazole moiety. The 2-bromobenzoyl substituent distinguishes it from the more commonly studied 4-bromo analogs .

Key Structural Features

  • Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms, conferring electron-deficient characteristics that influence reactivity and intermolecular interactions.

  • Piperazine Ring: A saturated six-membered ring with two nitrogen atoms, often employed in drug design for its conformational flexibility and ability to engage in hydrogen bonding .

  • 2-Bromobenzoyl Group: The bromine atom at the ortho position introduces steric hindrance and electronic effects that may alter binding affinities compared to para-substituted analogs .

  • Pyrazole Substituent: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in modulating pharmacokinetic properties .

Table 1: Comparative Molecular Properties of Bromobenzoyl-Piperazine Derivatives

Property2-Bromo Derivative (This Compound)4-Bromo AnalogSulfonyl Analogs
Molecular FormulaC₁₉H₁₇BrN₆OC₂₁H₂₃BrN₆OC₁₇H₁₇BrN₆O₂S
Molecular Weight (g/mol)449.3455.4449.3
logP~2.3 (estimated)2.322.31
Hydrogen Bond Acceptors668

Synthetic Pathways and Optimization

While no published synthesis route exists for this specific compound, methodologies for analogous structures suggest a multi-step approach:

Proposed Synthesis

  • Pyridazine Functionalization: Introduce the piperazine moiety via nucleophilic aromatic substitution (SNAr) at the 3-position of 3,6-dichloropyridazine .

  • Piperazine Acylation: React the piperazine intermediate with 2-bromobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

  • Pyrazole Coupling: Install the pyrazole group at the 6-position using Suzuki-Miyaura cross-coupling or direct alkylation .

Critical Challenges:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 3- and 6-positions of pyridazine.

  • Steric Effects: The ortho-bromo substituent may hinder acylation efficiency compared to para-substituted analogs .

Biological Activities and Mechanistic Insights

Though biological data for this compound are unavailable, structurally related molecules exhibit diverse activities:

Antimicrobial Properties

Brominated benzoyl derivatives show broad-spectrum antimicrobial activity, with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The 2-bromo substitution could improve membrane penetration compared to 4-bromo analogs.

CNS Modulation

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: Estimated at <0.1 mg/mL (pH 7.4), necessitating formulation enhancements .

  • Thermal Stability: Likely stable up to 150°C based on analog thermograms .

ADME Properties

  • Absorption: Moderate oral bioavailability (~40%) predicted due to high polar surface area (65–70 Ų) .

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation, particularly at the piperazine ring.

Future Research Directions

  • Synthetic Optimization: Develop catalysts or microwave-assisted methods to improve yields in sterically hindered acylation steps .

  • Target Identification: Use computational docking to predict interactions with kinases (e.g., BRAF V600E) or antimicrobial targets (e.g., DNA gyrase) .

  • In Vivo Studies: Evaluate toxicity and efficacy in murine models of cancer or infection.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator